molecular formula C15H12N2OS2 B2702502 2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide CAS No. 19967-42-1

2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide

Cat. No.: B2702502
CAS No.: 19967-42-1
M. Wt: 300.39
InChI Key: DPVDQOWEIHSEKT-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-phenylacetamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Mechanism of Action

Target of Action

The primary targets of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide are epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and synaptic transmission, which are key processes in the pathophysiology of epilepsy.

Mode of Action

This compound interacts with its targets by binding to these receptors and modulating their activity . This interaction results in the inhibition of neuronal excitability and reduction of abnormal electrical activity in the brain, thereby controlling seizures.

Biochemical Pathways

The action of this compound affects the GABAergic and glutamatergic pathways, which are the main inhibitory and excitatory neurotransmitter systems in the brain, respectively . By enhancing GABAergic inhibition and reducing glutamatergic excitation, this compound helps to restore the balance of excitation and inhibition in the brain, thereby reducing the occurrence of seizures.

Pharmacokinetics

A computational study was carried out for the prediction of pharmacokinetic properties

Result of Action

The molecular and cellular effects of this compound’s action include the modulation of neuronal excitability and synaptic transmission . This leads to a reduction in abnormal electrical activity in the brain, thereby controlling seizures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide typically involves the reaction of 2-mercaptobenzothiazole with N-phenylacetamide under specific conditions. One common method includes the use of a base-promoted intramolecular C–S bond coupling cyclization in a solvent like dioxane . The reaction conditions often require heating and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate more efficient purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-phenylacetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-phenylacetamide is unique due to its specific combination of a benzothiazole ring and a phenylacetamide group. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c18-14(16-11-6-2-1-3-7-11)10-19-15-17-12-8-4-5-9-13(12)20-15/h1-9H,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVDQOWEIHSEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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